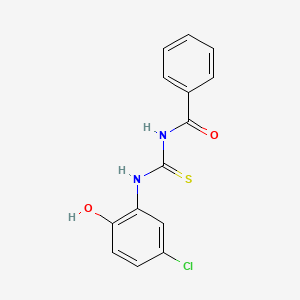

1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea

Description

Propriétés

IUPAC Name |

N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S/c15-10-6-7-12(18)11(8-10)16-14(20)17-13(19)9-4-2-1-3-5-9/h1-8,18H,(H2,16,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFXJMSBLHKYQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Formation of Benzoyl Isothiocyanate

The synthesis begins with the preparation of benzoyl isothiocyanate, a key intermediate. Benzoyl chloride reacts with ammonium thiocyanate in anhydrous acetone under reflux (60–80°C for 30–60 minutes), yielding benzoyl isothiocyanate as a white precipitate. The reaction follows nucleophilic acyl substitution:

$$

\text{C}6\text{H}5\text{COCl} + \text{NH}4\text{SCN} \rightarrow \text{C}6\text{H}5\text{NCS} + \text{NH}4\text{Cl} + \text{HCl}

$$

Critical Parameters :

Coupling with 5-Chloro-2-Hydroxyaniline

The intermediate benzoyl isothiocyanate reacts with 5-chloro-2-hydroxyaniline in ethanol under mild reflux (4–6 hours). The thiourea linkage forms via nucleophilic attack of the amine on the isothiocyanate’s electrophilic carbon:

$$

\text{C}6\text{H}5\text{NCS} + \text{H}2\text{N-C}6\text{H}3(\text{Cl})(\text{OH}) \rightarrow \text{C}6\text{H}5\text{NHCSNH-C}6\text{H}_3(\text{Cl})(\text{OH})

$$

Purification : Crude product is recrystallized from ethanol, achieving >90% purity.

One-Pot Synthesis

Streamlined Methodology

A one-pot approach eliminates isolation of benzoyl isothiocyanate. Benzoyl chloride, ammonium thiocyanate, and 5-chloro-2-hydroxyaniline are sequentially added to acetonitrile at 0–5°C, followed by gradual warming to 25°C. The reaction completes within 2–3 hours, yielding 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea directly.

Advantages :

Mechanistic Insights

The one-pot process proceeds via in situ generation of benzoyl isothiocyanate, which reacts immediately with the amine. Density Functional Theory (DFT) calculations suggest a two-step transition state with an energy barrier of ~95 kJ/mol, favoring intramolecular hydrogen bonding between the hydroxyl and thiocarbonyl groups.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts yield and purity:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 88 | 92 |

| Ethanol | 24.3 | 82 | 89 |

| Acetone | 20.7 | 78 | 85 |

Polar aprotic solvents like acetonitrile enhance electrophilicity of the isothiocyanate, accelerating amine coupling.

Temperature and Stoichiometry

Optimized conditions involve:

- Temperature : 25°C (prevents thermal degradation of thiourea).

- Molar Ratio : 1:1.05 (amine:isothiocyanate) to account for minor hydrolysis.

Characterization and Purity Analysis

Spectroscopic Confirmation

Chromatographic Purity Assessment

HPLC analysis (C18 column, methanol:water 70:30) reveals ≥98% purity when using acetonitrile in one-pot synthesis.

Industrial-Scale Production

Continuous Flow Reactors

Pilot-scale studies employ tubular flow reactors for enhanced heat/mass transfer:

Waste Management

- Byproduct Recycling : Ammonium chloride is recovered via crystallization.

- Solvent Recovery : Acetonitrile is distilled and reused (≥95% recovery).

Comparative Analysis of Methods

| Parameter | Two-Step Method | One-Pot Method |

|---|---|---|

| Total Time | 8–10 hours | 3–4 hours |

| Yield | 75–80% | 82–88% |

| Purity | 90–92% | 92–95% |

| Scalability | Moderate | High |

Data synthesized from

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Antimicrobial Activity

BCHT has demonstrated antimicrobial activity against Listeria monocytogenes and Staphylococcus aureus, suggesting its potential as a therapeutic agent . Studies have also screened BCHT for antimicrobial activity against pathogenic bacteria and fungi . Other research indicates that thiourea derivatives, in general, have effective biological activities, including antibacterial, antitubercular, antimalarial, antileishmanial, antifungal, and antiviral effects .

Structural and Spectroscopic Characterization

BCHT has been characterized through elemental analyses, FT-IR, C, and H NMR spectroscopy, as well as single-crystal X-ray diffraction analysis . Density functional method using a 6-311++G(d,p) basis set has been used to calculate the structural and spectroscopic data of the molecule in the ground state . Theoretical calculations of bond parameters, harmonic vibration frequencies, and nuclear magnetic resonance are in good agreement with experimental results . The UV absorption spectra of the compound dissolved in ACN and MeOH have also been recorded .

Ligand in Coordination Chemistry

Thiourea derivatives have found extensive applications as ligands in coordination chemistry . The effect that nitrogen substituents exert on intra- and intermolecular hydrogen-bonding interactions is discussed, including their role on the coordination properties displayed by these ligands . Novel applications of transition metal complexes bearing 1-(acyl/aroyl)-3-(mono- and di-substituted) thioureas are introduced .

Development of Novel Antimicrobials

Mécanisme D'action

The mechanism by which 1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes within cells. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Thiourea Derivatives

Structural Comparisons

Thiourea derivatives share a common backbone ($-\text{NH}-\text{C(S)}-\text{NH}-$) but differ in substituents, which dictate their electronic, steric, and biological properties.

Table 1: Structural Parameters of Select Thiourea Derivatives

Key Observations :

- Substituent Effects: Chloro (Cl) and hydroxyl (OH) groups in BCHT enhance intramolecular hydrogen bonding (N–H⋯O), stabilizing its syn–anti conformation .

- Electron-Withdrawing vs.

Key Observations :

- Antimicrobial Activity : BCHT’s chloro and hydroxyl substituents contribute to potent antimicrobial effects, likely due to enhanced membrane permeability or interference with microbial enzymes .

- Antioxidant and Enzyme Inhibition : Methoxy and hydroxyl derivatives exhibit superior antioxidant and acetylcholinesterase (AChE) inhibition compared to nitro-substituted analogues, suggesting electron-donating groups enhance these activities .

Computational Studies :

- DFT studies on BCHT show strong agreement between experimental and calculated vibrational frequencies and NMR shifts .

Activité Biologique

1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea (BCHT) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

BCHT is synthesized through the reaction of 2-amino-4-chlorophenol with benzoyl isothiocyanate. The compound has been characterized using various techniques, including elemental analysis, FT-IR, and NMR spectroscopy. Single crystal X-ray diffraction studies have confirmed its structural integrity and provided insights into its molecular conformation .

Antimicrobial Activity

BCHT has demonstrated significant antimicrobial properties against a range of pathogens. Studies have reported minimum inhibitory concentration (MIC) values indicating its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, BCHT showed promising activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 50 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

Anticancer Activity

The anticancer potential of BCHT has been explored in various studies. It has been shown to inhibit cancer cell proliferation in vitro, particularly in breast and prostate cancer cell lines. The compound's IC50 values ranged from 7 to 20 µM, indicating a strong cytotoxic effect on these cells . Mechanistically, BCHT appears to induce apoptosis and disrupt cell cycle progression, particularly at the S phase .

Enzyme Inhibition

BCHT has also been investigated for its inhibitory effects on key enzymes involved in disease processes. Notably, it has shown competitive inhibition against acetylcholinesterase (AChE), with IC50 values reported between 33.27–93.85 nM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of BCHT can be attributed to several mechanisms:

- Interaction with Enzymes : BCHT acts as a competitive inhibitor for AChE, which is crucial for neurotransmitter regulation.

- Induction of Apoptosis : In cancer cells, BCHT triggers apoptotic pathways that lead to cell death.

- Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and inhibits key metabolic pathways.

Case Studies

- Anticancer Study : A study evaluating BCHT's effects on MCF-7 breast cancer cells found that treatment led to significant reductions in cell viability and alterations in cell morphology consistent with apoptosis .

- Antimicrobial Evaluation : In another study, BCHT was tested against various bacterial strains, demonstrating superior antimicrobial efficacy compared to standard antibiotics like ampicillin .

Q & A

Q. What are the optimized synthetic routes for 1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic addition between benzoylisothiocyanate and substituted anilines. A general procedure involves:

- Dissolving benzoylisothiocyanate in acetone and reacting it with 5-chloro-2-hydroxy-aniline under reflux (4–6 h).

- Monitoring reaction progress via TLC and isolating the product through acidified aqueous workup, followed by recrystallization (e.g., methanol/dichloromethane) to achieve >75% purity .

Key variables include solvent polarity (DMF or acetone), temperature (80–100°C), and stoichiometric ratios. Excess benzoylisothiocyanate may improve yield but risks side reactions like dimerization.

Q. Which spectroscopic techniques are critical for characterizing this thiourea derivative?

- FTIR : Confirm thiourea C=S stretching (1,250–1,350 cm⁻¹) and N-H vibrations (3,200–3,300 cm⁻¹). Disappearance of isothiocyanate peaks (~2,100 cm⁻¹) confirms reaction completion .

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and NH protons (δ 9.5–10.5 ppm). ¹³C NMR resolves carbonyl (C=O, ~165 ppm) and thiocarbonyl (C=S, ~180 ppm) signals .

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 335.03 for C₁₄H₁₀ClN₂O₂S) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

- Storing in inert atmospheres (N₂ or Ar) to prevent oxidation of the thiourea moiety.

- Avoiding prolonged exposure to light, as UV irradiation may cleave the C=S bond.

- Using desiccants (silica gel) to mitigate hydrolysis in humid environments .

Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring are advised for long-term stability assessment.

Advanced Research Questions

Q. How do substituents (e.g., 5-chloro-2-hydroxyphenyl) influence molecular conformation and intermolecular interactions?

X-ray crystallography reveals:

- Intramolecular N–H⋯O hydrogen bonds between the benzoyl carbonyl and thiourea NH, forming a pseudo-six-membered ring (torsion angle: −5.0° to 1.7°) .

- The 5-chloro-2-hydroxyphenyl group introduces steric hindrance, increasing dihedral angles (~50°) between aromatic rings compared to non-substituted analogs. This reduces coplanarity and affects π-π stacking .

- Intermolecular N–H⋯S hydrogen bonds contribute to crystal packing stability, with Cl atoms not participating in H-bonding .

Q. How can contradictory spectral or crystallographic data be resolved in structural studies?

- Comparative Analysis : Cross-reference XRD data (e.g., bond lengths: C=S ~1.68 Å, C=O ~1.22 Å) with computational models (DFT) to validate deviations >0.05 Å .

- Multi-Technique Validation : Pair NMR coupling constants (e.g., J = 8–10 Hz for aromatic protons) with Hirshfeld surface analysis to confirm hydrogen-bonding networks .

- Statistical Refinement : Use R-factors (<0.05) and residual electron density maps to assess data quality in XRD studies .

Q. What methodologies are effective for evaluating its bioactivity (e.g., antimicrobial or enzyme inhibition)?

- Antimicrobial Assays :

- Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with controls (ciprofloxacin) .

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Enzyme Inhibition :

- Fluorescence-based assays (e.g., urease inhibition) with thiourea concentrations (0.1–100 μM) and Dixon plots for IC₅₀ determination .

- Molecular docking (AutoDock Vina) to predict binding affinity to active sites (e.g., urease Ni²⁺ centers) .

Q. How can computational modeling predict reactivity or ligand-protein interactions?

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., 100 ns trajectories in GROMACS) to analyze stability of hydrogen bonds (e.g., with β-lactamase) and RMSD fluctuations .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of isothiocyanate intermediates .

- Crystallization : Use slow evaporation (CH₃OH/CH₂Cl₂) for high-quality single crystals suitable for XRD .

- Data Interpretation : Apply multivariate analysis (PCA) to correlate substituent effects with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.